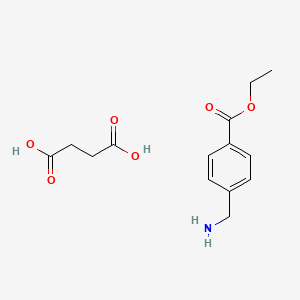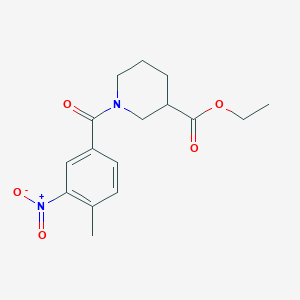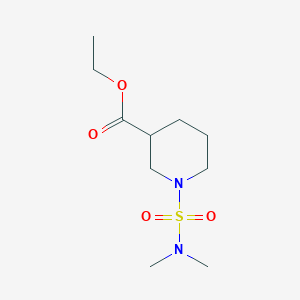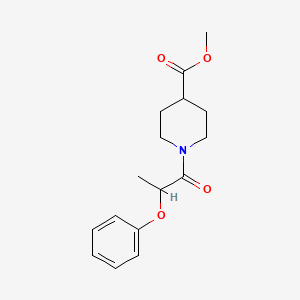
Butanedioic acid;ethyl 4-(aminomethyl)benzoate
Vue d'ensemble
Description
Butanedioic acid; ethyl 4-(aminomethyl)benzoate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Butanedioic Acid (Succinic Acid):
- Butanedioic acid can be synthesized through the hydrogenation of maleic acid or maleic anhydride. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
- Another method involves the microbial fermentation of glucose using bacteria such as Actinobacillus succinogenes or Mannheimia succiniciproducens .
-
Ethyl 4-(aminomethyl)benzoate:
- This compound can be synthesized by the esterification of 4-(aminomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions .
- Another method involves the alkylation of 4-(aminomethyl)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods:
- Industrial production of butanedioic acid often involves the catalytic hydrogenation of maleic anhydride. This process is carried out in large reactors under controlled conditions to ensure high yield and purity .
- Ethyl 4-(aminomethyl)benzoate is produced on an industrial scale through esterification reactions, where the reaction conditions are optimized for maximum efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide .
- Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst .
- Substitution reagents: Alkyl halides, acyl chlorides .
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
- Butanedioic acid is used as a precursor in the synthesis of various chemicals, including 1,4-butanediol, tetrahydrofuran, and gamma-butyrolactone .
- Ethyl 4-(aminomethyl)benzoate is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Butanedioic acid plays a role in the citric acid cycle, which is essential for cellular respiration and energy production in living organisms .
- Ethyl 4-(aminomethyl)benzoate is used in the study of enzyme inhibition and receptor binding in biological systems .
Medicine:
- Butanedioic acid derivatives are used in the formulation of drugs for the treatment of metabolic disorders and as excipients in pharmaceutical formulations .
- Ethyl 4-(aminomethyl)benzoate is investigated for its potential use as a local anesthetic and in the development of novel therapeutic agents .
Industry:
Mécanisme D'action
Butanedioic Acid:
- Butanedioic acid acts as an intermediate in the citric acid cycle, where it undergoes enzymatic transformations to produce energy in the form of ATP .
- It is involved in the regulation of various metabolic pathways and serves as a building block for the synthesis of other important biomolecules .
Ethyl 4-(aminomethyl)benzoate:
Comparaison Avec Des Composés Similaires
-
Butanedioic Acid:
- Fumaric acid
- Maleic acid
- Adipic acid
-
Ethyl 4-(aminomethyl)benzoate:
- Ethyl 4-aminobenzoate
- Methyl 4-aminobenzoate
- Benzocaine
Uniqueness:
Propriétés
IUPAC Name |
butanedioic acid;ethyl 4-(aminomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C4H6O4/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;5-3(6)1-2-4(7)8/h3-6H,2,7,11H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKFTHBIBQOPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(diethylamino)propyl]-2-phenylbutanamide](/img/structure/B3955613.png)
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B3955615.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3955620.png)
![4-[(1-Acetylpiperidin-4-yl)amino]-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B3955640.png)




![N-[(2-methyl-4-nitrophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B3955674.png)
![N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B3955680.png)
